3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride is a yellow solid with a molecular weight of 215.64 g/mol. Its chemical formula is C₉H₁₀ClNO₃, and it is known for its unique oxazine structure, which contributes to its chemical properties and potential applications in various fields of research and industry. This compound is characterized by the presence of a carboxylic acid group and a hydrochloride salt form, enhancing its solubility and stability in aqueous solutions .
While dedicated research on 3,4-DHBzx-COOH•HCl might be scarce, here are some strategies to find potentially relevant information:
Scientific research applications are often disclosed in patents before publication in academic journals. Searching patent databases like Espacenet: using keywords like "3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid" or "benzoxazine derivatives" might reveal patents where 3,4-DHBzx-COOH•HCl is described as a precursor or intermediate for other compounds with specific functionalities.
Scientific databases like SciFinder: or Reaxys: can be used to search for research articles mentioning 3,4-DHBzx-COOH•HCl or related benzoxazine derivatives. These articles might provide clues about potential applications or synthetic pathways.
The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride typically involves a one-pot three-component reaction. This method allows for the simultaneous formation of multiple bonds and functional groups, showcasing the compound's versatility in organic synthesis. The specific reaction conditions can vary but often include the use of catalysts or specific solvents to facilitate the reaction .
Research indicates that compounds related to 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride exhibit significant biological activities. For instance, derivatives have shown potential as dual-acting agents that block thromboxane A2 receptors while activating prostacyclin I2 receptors, suggesting applications in anti-thrombotic therapies and cardiovascular health . Additionally, studies have explored the pharmacological potential of these compounds in various biological systems.
Several methods have been developed for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride:
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride finds applications in several areas:
Interaction studies involving 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride have focused on its binding affinity to various biological targets. Research indicates that derivatives can interact with specific receptors involved in thrombotic pathways, suggesting a mechanism for their pharmacological effects. These interactions are crucial for understanding the compound's efficacy and safety profile in potential therapeutic applications .
Several compounds share structural similarities with 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Molecular Weight | Unique Features |
---|---|---|---|
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic Acid | 134997-87-8 | 193.16 g/mol | Contains an oxo group at position 6 |
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate | 142166-01-6 | 193.20 g/mol | Methyl ester derivative with different carboxylate position |
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 | Not specified | Methyl ester derivative with carboxylate at position 5 |
These compounds differ primarily in their functional groups and positions on the oxazine ring. The unique positioning of the carboxylic acid and other substituents in 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride contributes to its distinct biological activities and chemical properties compared to its analogs .